molecular formula C13H18O5 B1591213 3,4-Bis(2-methoxyethoxy)benzaldehyde CAS No. 80407-64-3

3,4-Bis(2-methoxyethoxy)benzaldehyde

Cat. No.: B1591213
CAS No.: 80407-64-3
M. Wt: 254.28 g/mol
InChI Key: GPEGMQBVLGNIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C13H18O5 and a molecular weight of 254.279 g/mol. This compound is characterized by the presence of two methoxyethoxy groups attached to the benzene ring at the 3 and 4 positions, along with an aldehyde group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-bis(2-methoxyethoxy)benzaldehyde typically involves the following steps:

  • Starting Material: The synthesis begins with 3,4-dihydroxybenzaldehyde as the starting material.

  • Protection of Hydroxyl Groups: The hydroxyl groups on the benzene ring are protected using methoxyethoxy groups through a Williamson ether synthesis reaction.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Bis(2-methoxyethoxy)benzaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form the corresponding alcohol.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) and halogenating agents.

Major Products Formed:

  • Oxidation: 3,4-Bis(2-methoxyethoxy)benzoic acid.

  • Reduction: 3,4-Bis(2-methoxyethoxy)benzyl alcohol.

  • Substitution: Halogenated derivatives of the benzene ring.

Scientific Research Applications

3,4-Bis(2-methoxyethoxy)benzaldehyde has various applications in scientific research, including:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in biochemical studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It serves as a precursor for the development of pharmaceuticals, particularly kinase inhibitors.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3,4-bis(2-methoxyethoxy)benzaldehyde exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 3,4-Dihydroxybenzaldehyde

  • 3,4-Dimethoxybenzaldehyde

  • 3,4-Bis(2-methoxyethoxy)benzoic acid

  • 3,4-Bis(2-methoxyethoxy)benzyl alcohol

Properties

IUPAC Name

3,4-bis(2-methoxyethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEGMQBVLGNIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581644
Record name 3,4-Bis(2-methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80407-64-3
Record name 3,4-Bis(2-methoxyethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

80.0 g (0.57 mol) of 3,4-dihydroxy benzaldehyde and 800.0 ml of acetone were charged into 2.0 L4 necked round bottom flask, connect to a mechanical stirrer, thermo meter socket and condenser at 25-30° C. Reaction mass was stirred for 20 min. 324.0 g (1.74 mol) of 1-iodo-2-methoxy-ethane and 240.0 g (1.70 mol) of potassium carbonate were charged. Reaction mass was heated to reflux. Reaction mass temperature was maintained at reflux for 6 hours. Reaction mass temperature was cooled to 25-30° C. and inorganic solid was filtered. Acetone was completely distilled under vacuum at below 60° C. Remaining mass was diluted with 400.0 ml of DM water. Compound was extracted with 400.0 ml of ethyl acetate and organic layer was dried with sodiumsulphate. Ethyl acetate was completely distilled under vacuum and finally applied high vacuum at below 60° C. 69.20 g of crude product (Oil) was obtained (yield: 47.0% by theory).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
324 g
Type
reactant
Reaction Step Two
Quantity
240 g
Type
reactant
Reaction Step Two
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,4-Bis(2-methoxyethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3,4-Bis(2-methoxyethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3,4-Bis(2-methoxyethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3,4-Bis(2-methoxyethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3,4-Bis(2-methoxyethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3,4-Bis(2-methoxyethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.